(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
is a chemical compound with the molecular formula C22H20FN3O4
. It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . Another study reported the synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and InChI code . The IUPAC name is[4-(6-fluoro-1,3-benzoxazol-2-yl)phenyl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone
. The InChI code is 1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of409.42
. It is stored in a sealed, dry environment at 2-8°C
.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized and structurally characterized. In a study by Prasad et al. (2018), a related compound was synthesized and evaluated for antiproliferative activity. The structure was confirmed using various spectroscopic methods, and its molecular structure was found to be stabilized by both inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability. Additionally, Hirshfeld surface analysis was employed to analyze intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).
Antimicrobial Activity
A range of compounds, including some with structural similarities to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, have been synthesized and evaluated for antimicrobial activity. Patel et al. (2011) synthesized new pyridine derivatives and found variable and modest activity against bacteria and fungi. This study highlights the potential antimicrobial properties of such compounds (Patel et al., 2011).
Antipsychotic Potential
In research by Raviña et al. (2000), a series of compounds, including ones structurally related to this compound, were prepared and evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors and were evaluated for their antipsychotic potential and risk of inducing extrapyramidal side effects (Raviña et al., 2000).
Anticonvulsant Properties
Malik and Khan (2014) synthesized a series of novel compounds and evaluated their anticonvulsant activities. They found that certain compounds, including derivatives of this compound, showed significant potency as anticonvulsant agents, with one compound demonstrating a higher protective index than the reference drug phenytoin (Malik & Khan, 2014).
Anti-Mycobacterial Activity
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Their study revealed that certain derivatives demonstrated promising anti-tubercular activity, indicating potential use in treating tuberculosis (Pancholia et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin .
Mode of Action
Related compounds have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt the normal function of tubulin, a protein that is crucial for cell division and structure.
Biochemical Pathways
Disruption of tubulin function can lead to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to induce apoptosis in certain cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-2-4-14(5-3-13)18(24)22-8-10-23(11-9-22)19-21-16-7-6-15(20)12-17(16)25-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLUZMSBHOQOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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